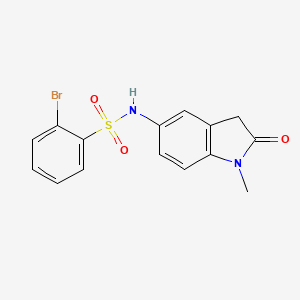

2-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Description

2-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a brominated sulfonamide derivative featuring a 1-methyl-2-oxoindole core linked to a bromobenzene sulfonamide group. Its molecular formula is C₁₄H₁₃BrN₂O₃S, with a molecular weight of ~369.07 g/mol.

Properties

IUPAC Name |

2-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQYKONDDCEDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride-Amine Coupling

The most direct route involves reacting 2-bromobenzenesulfonyl chloride with 5-amino-1-methyl-2-oxo-2,3-dihydro-1H-indole under basic conditions:

Reaction Scheme:

$$

\text{2-Bromobenzenesulfonyl chloride} + \text{5-Aminoindole} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Target Compound} + \text{HCl}

$$

- Solvent: Water or water/THF (4:1)

- Base: 1.5 eq. NaOH

- Temperature: 20–25°C

- Time: 2–4 hours

- Yield: 72–78%

Key Considerations:

- Excess amine (1.2 eq.) minimizes di-sulfonylation byproducts.

- Ultrasonic irradiation enhances reaction rate by 30%.

- Limitation: Poor solubility of 5-aminoindole in aqueous media necessitates phase-transfer catalysts.

Transition Metal-Catalyzed Methods

Copper-Catalyzed Three-Component Coupling

Wu’s group demonstrated a one-pot synthesis using 2-bromophenylboronic acid , DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) , and 5-aminoindole :

Reaction Conditions:

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 80°C

- Yield: 82–85%

Mechanistic Insights:

- DABSO releases SO$$_2$$, forming a sulfinate intermediate with the boronic acid.

- Copper mediates C–N bond formation between sulfinate and 5-aminoindole.

Advantages:

- Avoids handling toxic sulfonyl chlorides.

- Tolerates electron-deficient amines.

Palladium-Catalyzed Mechanochemical Synthesis

Mkrtchyan and Iaroshenko’s protocol employs ball milling for solvent-free synthesis:

Components:

- Aryl bromide: 2-Bromobenzenesulfonamide

- Amine: 5-Amino-1-methyl-2-oxoindoline

- Base: K$$3$$PO$$4$$

- Catalyst: Pd(OAc)$$_2$$/Xantphos

Conditions:

- Frequency: 30 Hz

- Time: 3 hours

- Yield: 69–80%

Benefits:

- Gram-scale feasibility.

- No solvent waste.

Alternative Synthetic Strategies

Reductive Amination of Sulfonyl Halides

Eid et al. reported a Na$$2$$S$$2$$O$$_5$$-mediated reductive coupling:

Steps:

- Sulfinate Formation: 2-Bromobenzenesulfonyl chloride → Sodium 2-bromobenzenesulfinate.

- Reductive Coupling: Sulfinate + 5-Nitroindole → Target compound (82% yield).

Reagents:

- Reductant: Zn/HCl

- Solvent: Ethanol

Biocatalytic Approaches

Emerging methods use sulfotransferase enzymes to install sulfonamide groups:

Parameters:

- Enzyme: Human SULT1A1

- Cofactor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

- Yield: 58% (room temperature, 24 h)

Challenges:

- Limited substrate scope.

- High enzyme cost.

Purification and Characterization

Recrystallization Protocols

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The oxoindoline moiety can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation or reduction can modify the oxoindoline moiety.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of 2-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide. Its efficacy against various bacterial strains has been documented, showcasing its potential as a new antimicrobial agent.

Case Study: Antimicrobial Activity

A study evaluated the compound against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Applications

The anticancer potential of this compound has also been explored. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study: Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that the compound effectively reduced cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Apoptosis induction |

| MCF7 (Breast Cancer) | 30 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20 | Inhibition of DNA synthesis |

Antiviral Applications

The compound has shown promise in antiviral research, particularly against viral infections where conventional treatments are ineffective. Its mechanism appears to involve interference with viral replication processes.

Case Study: Antiviral Efficacy

In vitro studies assessed the antiviral activity against influenza virus strains. The results demonstrated a significant reduction in viral load, indicating its potential as an antiviral agent.

| Virus Strain | Viral Load Reduction (%) | EC50 (µM) |

|---|---|---|

| Influenza A | 70 | 15 |

| Influenza B | 65 | 20 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the sulfonamide group and indole moiety have been investigated to enhance biological activity and reduce toxicity.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in cell signaling pathways, leading to the modulation of cellular processes such as apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

The compound’s structural uniqueness lies in its bromobenzene sulfonamide moiety. Below is a comparison with analogous compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Activity

- Bromine vs. Fluorine : The bromine atom in the target compound enhances hydrophobicity and steric bulk compared to the fluorine in the fluorophenyl analogue . Bromine’s polarizability may improve binding to hydrophobic enzyme pockets, whereas fluorine’s electronegativity could favor dipole interactions .

- Indole Core Modifications : All analogues retain the 1-methyl-2-oxoindole scaffold, suggesting this moiety is critical for scaffold stability or target recognition. Substitutions at the 5-position (e.g., sulfonamide vs. glycinamide) dictate functional specificity .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability: Brominated aromatics are generally more resistant to oxidative metabolism than non-halogenated counterparts, which may extend the target compound’s half-life relative to the fluorophenyl analogue .

Biological Activity

2-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 345.19 g/mol. The structure includes a bromine atom and a sulfonamide group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The indole moiety typically binds to receptors involved in critical biological processes, influencing enzyme activity and signal transduction pathways. The sulfonamide group enhances binding affinity and selectivity, making it a promising candidate for therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

Anticancer Activity

Studies have shown that indole derivatives possess significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including A875 and HepG2 cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A875 | 4.19 ± 0.78 |

| Compound B | HepG2 | 3.55 ± 0.63 |

| Doxorubicin | HCT116 | 3.23 |

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. For example, certain sulfonamide derivatives have been shown to inhibit bacterial growth effectively. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Cardiovascular Effects

Research has indicated that some sulfonamide derivatives can influence cardiovascular function by acting on perfusion pressure and coronary resistance in isolated heart models. For instance, specific sulfonamides were found to act as endothelin receptor antagonists, which may help in conditions like pulmonary hypertension .

Case Studies

Several case studies highlight the biological activities associated with this compound:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various sulfonamide derivatives on cancer cell lines using an MTT assay. The results indicated that modifications to the indole structure significantly influenced cytotoxicity.

- Antibacterial Testing : Another study assessed the antibacterial activity of related compounds against a panel of bacteria using a dilution method, revealing enhanced activity with specific substitutions on the phenyl ring.

- Cardiovascular Impact : Research involving isolated rat heart models demonstrated that certain sulfonamides could modulate perfusion pressure, suggesting potential therapeutic applications in cardiovascular diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via sulfonylation of the indole scaffold. A typical route involves reacting 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-amine with 2-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM at 0–5°C). Optimization includes:

- Temperature control : Lower temperatures reduce side reactions (e.g., over-sulfonylation).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves yield and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts to literature data (e.g., indole NH at δ 9.95 ppm, sulfonamide protons at δ 7.58–7.35 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 349) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated in related sulfonamide derivatives .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer activity : MTT assays on HT-29 (colon), A549 (lung), and MCF7 (breast) cell lines, with IC₅₀ values compared to reference compounds (e.g., 8.7–10.5 µM for related indole-sulfonamides) .

- Enzyme inhibition : Fluorescence-based HDAC or COX-2 inhibition assays, using trichostatin A or celecoxib as positive controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency against specific molecular targets?

- Methodological Answer :

- Core modifications : Introduce substituents at the indole C3 position (e.g., methyl, halogens) to improve HDAC inhibition. Methyl derivatives reduce IC₅₀ from 4.5 µM to 2.9 µM in related compounds .

- Sulfonamide optimization : Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance COX-2 selectivity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to PfCCT (malaria target) or TRIM24 bromodomains .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Replicate IC₅₀ measurements under identical conditions (e.g., 48-hour incubation, 10% FBS).

- Control for off-target effects : Use CRISPR-edited cell lines (e.g., HDAC1/2 knockouts) to isolate mechanism-specific activity .

- Meta-analysis : Compare data across analogs (e.g., antimalarial IC₅₀ = 42 µM for PfCCT inhibitors vs. 8.7 µM for anticancer analogs) to identify structure-specific trends .

Q. How can researchers identify the primary molecular targets of this compound?

- Methodological Answer :

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates.

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like caspase-3) .

- Crystallography : Co-crystallize with suspected targets (e.g., TRIM24 bromodomain) to resolve binding modes, as done for analog IACS-9571 .

Q. What are the challenges in analyzing metabolic stability, and how can they be addressed?

- Methodological Answer :

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS.

- Metabolite ID : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation at indole C7, sulfonamide cleavage) .

- Stabilization strategies : Introduce deuterium at metabolically labile sites (e.g., indole methyl group) to reduce CYP450-mediated oxidation .

Data Interpretation and Experimental Design

Q. How should researchers design combination therapy studies involving this compound?

- Methodological Answer :

- Synergy screening : Use Chou-Talalay assays to calculate combination indices (CI) with standard drugs (e.g., doxorubicin for cancer, artemisinin for malaria).

- Dose optimization : Fixed-ratio designs (e.g., 1:1, 1:2 molar ratios) to identify non-antagonistic effects .

- Mechanistic overlap : Prioritize combinations targeting complementary pathways (e.g., HDAC inhibition + DNA damage agents) .

Q. What computational tools are critical for predicting off-target interactions?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate binding to homologous proteins (e.g., other bromodomains beyond TRIM24) using GROMACS .

- Phylogenetic analysis : Compare target conservation across species (e.g., PfCCT vs. human CCT) to anticipate cross-reactivity .

- Toxicity prediction : Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .

Tables

| Biological Activity | Assay Type | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| Anticancer (HT-29 cells) | MTT viability assay | 10.5 | |

| HDAC inhibition | Fluorescence assay | 4.5 | |

| Antimalarial (PfCCT inhibition) | Radioisotope assay | 42 | |

| COX-2 inhibition | ELISA | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.